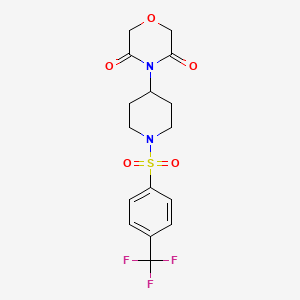
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-phenylacetamide, also known as CBP-93872, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thioacetamide derivatives and has been studied for its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Cancer Therapy: HER2-Positive Breast Cancer
This compound has been identified as a potential therapeutic agent in the treatment of HER2-positive breast cancer . It functions as a JNK-targeting compound , inducing apoptosis in cancer cells . The compound’s ability to selectively inhibit the proliferation of HER2-positive breast cancer cells makes it a promising candidate for further development in cancer pharmacotherapy.
Protein Kinase B (Akt) Inhibition
As an inhibitor of Protein Kinase B (Akt) , a key player in intracellular signaling pathways that regulate growth and survival, this compound offers therapeutic potential in cancer treatment . Akt signaling is often deregulated in cancer, and inhibitors like this compound could be valuable as antitumor agents.
Antibacterial Activity
The pyrimidine scaffold of the compound has been associated with significant antibacterial properties. It has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli , showing promising results as a new class of antibacterial agents .
Induction of JNK Phosphorylation
The compound has been shown to enhance JNK phosphorylation through reactive oxygen species (ROS) generation . This activity is crucial in the regulation of apoptosis, and the compound’s role in this process could be harnessed for therapeutic purposes.
DNA Damage Induction
In addition to inducing apoptosis, the compound has been observed to exert DNA damage in breast cancer cells . This property can be utilized to develop treatments that target cancer cells at the genetic level, preventing their replication and spread.
Downregulation of Anti-Apoptotic Proteins
The compound has the ability to down-regulate the expression of IAP-1, BCL-2, SURVIVIN, and CYCLIN D1 in breast cancer cells . These proteins are involved in cell survival and proliferation, and their downregulation can lead to increased cancer cell death.
Modulation of PI3K Signaling Pathway
Given its impact on Protein Kinase B (Akt), the compound also has implications for the PI3K signaling pathway . This pathway is critical for cell growth and survival, and modulating it can have significant effects on cancer treatment.
Propiedades
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS/c20-15-8-6-14(7-9-15)11-21-17-10-19(23-13-22-17)26-12-18(25)24-16-4-2-1-3-5-16/h1-10,13H,11-12H2,(H,24,25)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJDEKLXOHDNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

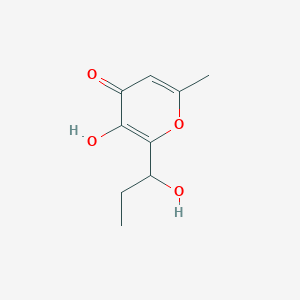
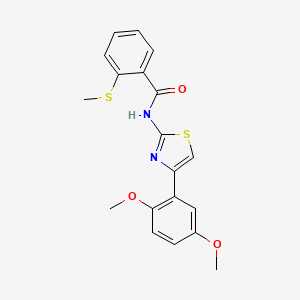
![Tert-butyl 3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2762178.png)
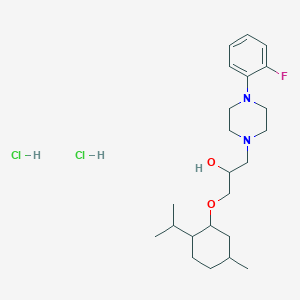
![1-(furan-2-ylmethyl)-4-[(2-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2762181.png)
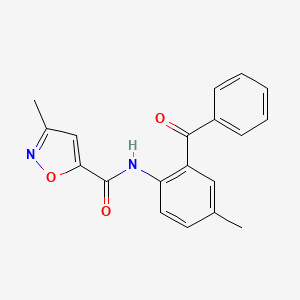
![(3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid](/img/structure/B2762185.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2762186.png)
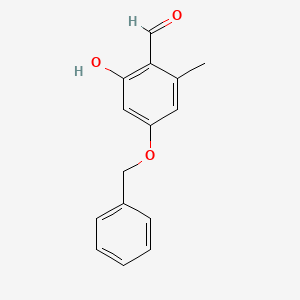
![Diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2762188.png)


